![molecular formula C18H18FNO2 B1324854 2-Fluoro-3'-morpholinomethyl benzophenone CAS No. 898791-92-9](/img/structure/B1324854.png)
2-Fluoro-3'-morpholinomethyl benzophenone
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Description
2-Fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18FNO2 . It has a molecular weight of 299.3 g/mol .
Physical And Chemical Properties Analysis
The physical form of 2-Fluoro-3’-morpholinomethyl benzophenone is a beige solid . No other specific physical or chemical properties were found in the search results.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives have been used in the molecular design of OLED materials . The thin and flexible design of OLEDs enables the development of innovative lighting solutions, facilitating the creation of customizable and contoured lighting panels .
2. Thermally Activated Delayed Fluorescent (TADF) Emitters Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters .
High Efficiency Emission
These emitting materials have witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .
Synthesis
Benzophenone-based derivatives are synthesized for various applications, including OLEDs . The synthetic pathways, thermal characteristics, electrochemical behaviour, and photophysical properties of these derivatives are areas of active research .
Host Materials
Benzophenone-based compounds are used as host materials in OLED devices . They provide a matrix for the guest materials (emitters), ensuring efficient energy transfer from the host to the guest .
Solid-State Lighting Technologies
OLEDs, which leverage the advantages offered by organic electroactive derivatives over their inorganic counterparts, have potential applications in flat-panel displays and solid-state lighting technologies .
properties
IUPAC Name |
(2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPOYEHSOYUINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643096 |
Source
|
Record name | (2-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898791-92-9 |
Source
|
Record name | (2-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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